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Cat. No.: B1329431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties

of bis(trimethylsilyl)methane (BTMSM). Due to the scarcity of experimental data for this

specific compound, this guide leverages high-level computational chemistry data from a

benchmark study, supplemented with detailed descriptions of established experimental

protocols for determining these properties in related organosilicon compounds.

Core Thermochemical Data
The following tables summarize the gas-phase thermochemical properties of

bis(trimethylsilyl)methane at 298.15 K and 1 atm, as determined by the high-level W1X-1

composite quantum chemical method. This computational approach is recognized for its high

accuracy in predicting thermochemical data for organosilicon compounds.[1]

Table 1: Standard Enthalpy of Formation

Property Value (kJ/mol)

Standard Enthalpy of Formation (ΔfH°₂₉₈) -475.2

Table 2: Standard Entropy and Heat Capacity
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Property Value (J/mol·K)

Standard Entropy (S°₂₉₈) 530.1

Constant Pressure Heat Capacity (Cp₂₉₈) 288.9

Experimental Protocols
While specific experimental determinations for the thermochemical properties of

bis(trimethylsilyl)methane are not readily available in the literature, the following sections

describe the standard, state-of-the-art methodologies that would be employed for such a

characterization.

Determination of the Enthalpy of Formation by
Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of a liquid organosilicon compound like

bis(trimethylsilyl)methane can be determined experimentally using oxygen bomb calorimetry.

This technique measures the heat released during the complete combustion of the substance.

Methodology:

Sample Preparation: A precise mass of high-purity bis(trimethylsilyl)methane is

encapsulated in a combustible container, typically a gelatin capsule or a thin polyester bag of

known mass and heat of combustion. An auxiliary substance, such as mineral oil, is often

added to ensure complete combustion.

Bomb Preparation: The sample is placed in a platinum crucible within a high-pressure

stainless steel vessel, known as a "bomb." A known amount of water is added to the bomb to

saturate the internal atmosphere and ensure that the final water product is in the liquid state.

The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to

around 30 atm).

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in an

insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

The initial temperature is recorded with high precision.
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Ignition and Data Acquisition: The sample is ignited by passing an electric current through a

fuse wire. The temperature of the water in the calorimeter is monitored and recorded at short

intervals until it reaches a maximum and then begins to cool.

Data Analysis: The corrected temperature rise is determined by accounting for heat

exchange with the surroundings. The energy equivalent of the calorimeter (calorimeter

constant) is determined by burning a standard substance with a precisely known heat of

combustion, such as benzoic acid.

Calculation of Enthalpy of Combustion: The heat of combustion of the sample is calculated

from the corrected temperature rise, the calorimeter constant, and corrections for the heat of

combustion of the capsule, auxiliary substance, and fuse wire, as well as for the formation of

nitric acid from residual nitrogen in the bomb.

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated

from the standard enthalpy of combustion using Hess's law, along with the known standard

enthalpies of formation of the combustion products (CO₂, H₂O (l), and SiO₂ (amorphous)).

Determination of the Enthalpy of Vaporization by Vapor
Pressure Measurement
The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of

the liquid as a function of temperature. The Clausius-Clapeyron equation provides the

relationship between these quantities.

Methodology (Static Method):

Apparatus: A static apparatus consists of a thermostatted sample cell connected to a

pressure measuring system. The sample is placed in the cell, and the system is evacuated to

remove air.

Sample Degassing: The liquid sample of bis(trimethylsilyl)methane is thoroughly degassed

to remove any dissolved volatile impurities. This is typically achieved by several freeze-

pump-thaw cycles.

Equilibrium Measurement: The sample cell is maintained at a constant temperature using a

high-precision thermostat. The system is allowed to reach equilibrium, at which point the
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pressure of the vapor in equilibrium with the liquid is measured.

Temperature Variation: The temperature of the sample is varied in a stepwise manner, and

the equilibrium vapor pressure is measured at each temperature. A range of temperatures is

covered to obtain a set of vapor pressure-temperature data points.

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the

reciprocal of the absolute temperature (1/T). According to the integrated form of the

Clausius-Clapeyron equation, this plot should be linear.

Calculation of Enthalpy of Vaporization: The slope of the ln P vs. 1/T plot is equal to

-ΔvapH/R, where R is the ideal gas constant. From the slope of the line, the enthalpy of

vaporization can be calculated.

Visualizations
Since no specific signaling pathways involving bis(trimethylsilyl)methane have been

identified, the following diagram illustrates the computational workflow for determining its

thermochemical properties using the high-level W1X-1 ab initio method.
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Workflow for W1X-1 Computational Thermochemistry
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Caption: Workflow of the W1X-1 ab initio method for calculating thermochemical properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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